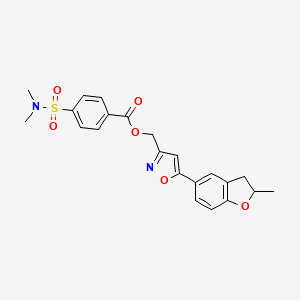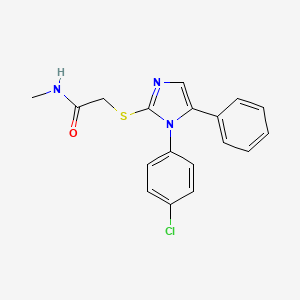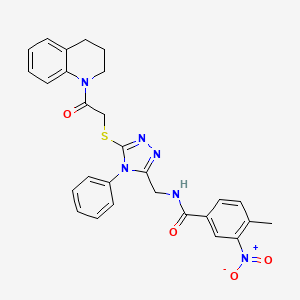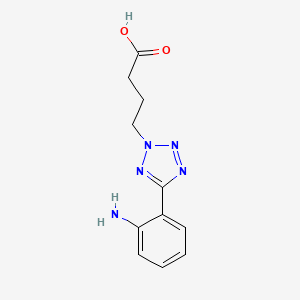
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that is known to produce euphoria, increased alertness, and hyperactivity. MDPV has been a subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system.
作用机制
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone acts as a potent dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters by the presynaptic neuron, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This increase in neurotransmitter levels results in the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound is known to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. This compound is also known to produce euphoria, increased alertness, and hyperactivity. However, this compound can also produce negative effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone has been used in laboratory experiments to study its effects on the central nervous system. The advantages of using this compound in laboratory experiments include its potency and selectivity as a dopamine and norepinephrine reuptake inhibitor. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its negative effects on the central nervous system.
未来方向
The research on 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is ongoing, and there are several future directions that can be explored. These include studying the long-term effects of this compound use, investigating the potential therapeutic applications of this compound, and developing new drugs that target the dopamine and norepinephrine reuptake system. Additionally, studies can be conducted to better understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
合成方法
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form the intermediate 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-methylpiperidine to form this compound.
科学研究应用
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system. Studies have shown that this compound is a potent dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of this compound.
属性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-5-3-4-10-20(13)18(21)12-15-11-17(23-19-15)14-6-8-16(22-2)9-7-14/h6-9,11,13H,3-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIIEOGIUPCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2914407.png)
![(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B2914409.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2914412.png)


![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2914415.png)



![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2914425.png)
![N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2914426.png)